Lturm34

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LTURM34 是一种旨在选择性抑制 DNA 依赖性蛋白激酶 (DNA-PK) 的化合物。该酶在 DNA 修复和维持中起着至关重要的作用。与其他蛋白激酶不同,DNA-PK 参与非同源末端连接 (NHEJ) 修复途径,这对于修复 DNA 中的双链断裂至关重要。 This compound 对 DNA-PK 的特异性使其成为研究 DNA 修复过程的宝贵工具 .

科学研究应用

LTURM34 已在多个领域得到应用:

癌症研究: 研究人员使用 this compound 研究癌细胞中的 DNA 修复途径。

药物开发: 它作为设计新型 DNA-PK 抑制剂的先导化合物。

放射治疗: 了解 DNA 修复机制有助于提高放射治疗的疗效。

准备方法

合成路线: LTURM34 的合成路线涉及多个步骤

起始原料: this compound 由市售起始原料合成。

关键步骤: 包括环化反应和官能团修饰。

纯化: 该化合物使用色谱技术纯化。

工业生产: this compound 主要在研究实验室中生产用于科学研究。由于其专业用途,工业规模生产方法并不常用。

化学反应分析

反应性: LTURM34 在正常条件下反应性极低。其主要用途是作为研究工具,而不是反应性化合物。

常用试剂和条件:溶剂: 二甲基亚砜 (DMSO) 等有机溶剂用于溶解和处理。

反应条件: 涉及 this compound 的反应通常在室温或略微升高的温度下进行。

稳定性: 该化合物在标准储存条件下稳定。

主要产品: this compound 本身是其合成的主要产物。它不会轻易参与进一步的反应。

作用机制

LTURM34 通过与活性位点结合来抑制 DNA-PK。这阻止 DNA-PK 磷酸化参与 DNA 修复的下游靶标。通过破坏 NHEJ 修复,this compound 使癌细胞对 DNA 损伤剂敏感。

相似化合物的比较

虽然 LTURM34 由于其对 DNA-PK 的高度特异性而独一无二,但其他相关化合物包括:

NU7441 (KU-57788): 另一种 DNA-PK 抑制剂。

NU7026: 一种结构相关的化合物。

AZD7648: 一种较新的 DNA-PK 抑制剂。

请记住,this compound 的选择性和效力使其成为 DNA 修复研究中的宝贵资产。 如果您需要更多信息或有任何其他问题,请随时询问

生物活性

Lturm34, a potent DNA-dependent protein kinase (DNA-PK) inhibitor, has garnered attention in cancer research due to its selective inhibitory effects and potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms, effects on tumor cell lines, and implications for cancer treatment.

Chemical Profile

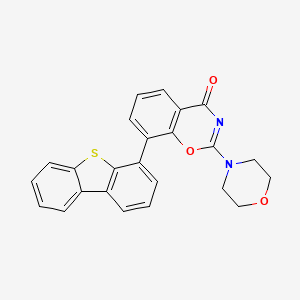

- Chemical Name : 8-(4-Dibenzothienyll)-2-(4-morpholinyl)-4H-1,3-benzoxazin-4-one

- CAS Number : 1879887-96-3

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Purity : ≥98%

This compound selectively inhibits DNA-PK with an IC50 value of 34 nM, demonstrating a 170-fold selectivity over phosphoinositide 3-kinase (PI3-K) . DNA-PK plays a crucial role in non-homologous end joining (NHEJ), a major pathway for repairing double-stranded DNA breaks. By inhibiting this kinase, this compound disrupts the repair process in cancer cells, leading to increased sensitivity to genotoxic agents.

Biological Activity

In Vitro Studies :

- Tumor Cell Proliferation : this compound was shown to attenuate the proliferation of various tumor cell lines. In studies involving prostate cancer cells, treatment with this compound at concentrations as low as 3 μM restored partial chemosensitivity to resistant cell lines .

- CRISPR Deletion Efficiency : In experiments designed to enhance CRISPR-Cas9 deletion efficiency, this compound significantly improved deletion rates when used in conjunction with genetic editing tools. The compound's effectiveness varied across different cell types but consistently enhanced gene targeting efficiency .

Case Study 1: Prostate Cancer

In a study focusing on chemoresistant prostate cancer cells, this compound was administered at a concentration of 3 μM. Results indicated that this compound restored sensitivity to chemotherapeutic agents, suggesting its potential as an adjunct therapy in resistant cases .

Case Study 2: High-Throughput Screening

Research utilizing high-throughput CRISPR screens demonstrated that this compound could enhance the efficiency of gene editing by delaying DNA-PK activity. This was particularly evident in HeLa and HCT116 cell lines, where treatment resulted in significant increases in CRISPR-del efficiency .

Comparative Analysis

The following table summarizes the IC50 values of various DNA-PK inhibitors compared to this compound:

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| This compound | 34 | 170-fold for DNA-PK over PI3-K |

| NU7026 | 230 | Lower selectivity |

| KU57788 | 14 | Higher potency |

| DMNB | 15,000 | Much lower potency |

属性

IUPAC Name |

8-dibenzothiophen-4-yl-2-morpholin-4-yl-1,3-benzoxazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O3S/c27-23-19-9-3-6-16(21(19)29-24(25-23)26-11-13-28-14-12-26)18-8-4-7-17-15-5-1-2-10-20(15)30-22(17)18/h1-10H,11-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMSWOMXOZLOPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=C4SC6=CC=CC=C56 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。